molecular formula C9H8ClNOS B1348425 2-Chloro-4-ethoxy-1,3-benzothiazole CAS No. 890091-95-9

2-Chloro-4-ethoxy-1,3-benzothiazole

Cat. No.: B1348425
CAS No.: 890091-95-9
M. Wt: 213.68 g/mol
InChI Key: RZFGTVCAOCOOEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, which contains a chlorine atom at the second position and an ethoxy group at the fourth position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 2-Chloro-4-ethoxy-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-Chloro-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound may also interact with other cellular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

2-Chloro-4-ethoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

The presence of both the chlorine atom and the ethoxy group in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

2-chloro-4-ethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGTVCAOCOOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365947
Record name 2-chloro-4-ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890091-95-9
Record name 2-chloro-4-ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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